molecular formula C23H23N5O4S B11649621 (6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-heptyl-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11649621
M. Wt: 465.5 g/mol
InChI Key: TZOQZQFNIUQGAQ-ZUGBYVCQSA-N
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Description

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound characterized by its unique structure, which includes a heptyl chain, an imino group, a nitrophenyl-furan moiety, and a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and nitrophenyl intermediates, followed by their condensation with the thiadiazolo-pyrimidinone core under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as p-toluenesulfonic acid, and temperature control to ensure the desired (6Z) configuration.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization. The industrial methods focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted furan derivatives. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-HEPTYL-5-IMINO-6-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C23H23N5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

(6Z)-2-heptyl-5-imino-6-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H23N5O4S/c1-2-3-4-5-6-7-20-26-27-21(24)18(22(29)25-23(27)33-20)14-17-12-13-19(32-17)15-8-10-16(11-9-15)28(30)31/h8-14,24H,2-7H2,1H3/b18-14-,24-21?

InChI Key

TZOQZQFNIUQGAQ-ZUGBYVCQSA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N=C2S1

Origin of Product

United States

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